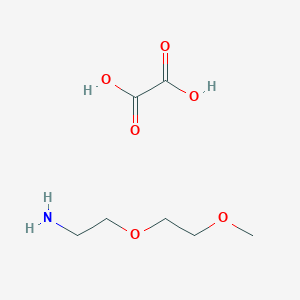

2-(2-Methoxyethoxy)ethanamine oxalate

Description

Contextual Significance of Oligoether Amine and Oxalate (B1200264) Chemistry in Contemporary Research

The study of 2-(2-Methoxyethoxy)ethanamine (B1677425) oxalate is rooted in the distinct yet complementary fields of oligoether amine chemistry and oxalate chemistry.

Oligoether Amines , often referred to as polyetheramines (PEAs), are characterized by a flexible polyether backbone (like polyethylene (B3416737) glycol or polypropylene (B1209903) glycol) terminated with amine groups. researchgate.net This unique structure imparts a combination of properties that are highly valued in research. The ether linkages provide polarity, hydrophilicity, and flexibility, while the terminal amine groups offer a reactive site for a wide range of chemical transformations. researchgate.netchemicalbook.com Researchers have developed various methods for their synthesis, including nucleophilic substitution and catalytic amination. researchgate.net These compounds are integral to creating advanced materials, such as photoresponsive hydrogels, and are used to functionalize other polymers to enhance properties like ion transport in materials for electronic devices. nih.govresearchgate.net

Oxalate Chemistry revolves around the oxalate anion (C₂O₄²⁻), the conjugate base of oxalic acid. wikipedia.org It is a versatile and colorless dianion that functions as a bidentate ligand, meaning it can bind to a central metal atom through two of its oxygen atoms to form a stable five-membered ring. wikipedia.org This chelating ability is fundamental to its role in coordination chemistry, with classic examples like potassium ferrioxalate. wikipedia.org The applications of oxalates are diverse, ranging from industrial uses like rust removal, where it forms water-soluble complexes with ferric ions, to advanced medical applications. wikipedia.orgpreprints.org For instance, the anticancer drug oxaliplatin (B1677828) utilizes an oxalate ligand to improve water solubility and reduce certain toxic side effects compared to earlier platinum-based drugs. wikipedia.orgpreprints.org Oxalates are also naturally occurring and are studied in atmospheric chemistry for their impact on acid rain and in biology as a major component of kidney stones. preprints.orgnih.govresearchgate.net

The combination of these two moieties in 2-(2-Methoxyethoxy)ethanamine oxalate creates a molecule with a hydrophilic, flexible oligoether chain, a reactive primary amine (protonated in the salt form), and an oxalate counter-ion capable of coordination and hydrogen bonding. This structure suggests potential for creating novel supramolecular assemblies and functional materials.

Interdisciplinary Relevance of Ethanamine Derivatives in Synthesis and Materials Science

Ethanamine (or ethylamine) and its derivatives are fundamental building blocks in organic chemistry, and their relevance extends across multiple scientific disciplines. The ethanamine scaffold provides a simple, two-carbon chain with a reactive amino group, which is a feature in a vast number of more complex molecules.

In materials science and polymer chemistry , ethanamine derivatives are widely used as monomers, cross-linking agents, and curing agents. ontosight.ai Their ability to react with other functional groups, such as epoxides or isocyanates, makes them crucial for the synthesis of polymers like polyurethanes, polyesters, and epoxy resins. ontosight.ai These materials, in turn, are used to produce coatings, adhesives, and sealants. ontosight.ai The specific properties of the final material can be tuned by modifying the structure of the ethanamine derivative.

In pharmaceutical and biomedical research , the ethanamine motif is present in numerous biologically active compounds. The amine group can be critical for a molecule's solubility, its ability to cross biological membranes, and its interaction with target receptors. Ethanamine derivatives are investigated for their potential in drug delivery systems and for their ability to modulate biological processes, such as pro-inflammatory cytokine production. ontosight.ainih.gov More than 40% of drugs and drug candidates contain amine structures, underscoring the importance of this functional group in medicinal chemistry. eurekalert.org Furthermore, specialized ethanamine derivatives are used as chiral derivatizing agents for the analytical separation and analysis of amino acids. nih.gov

Overview of Key Research Paradigms Relevant to this compound

Based on the functionalities of its constituent parts, this compound is relevant to several key research paradigms.

Supramolecular Chemistry and Crystal Engineering: The compound is a salt, composed of the 2-(2-methoxyethoxy)ethylammonium cation and the oxalate dianion. This structure is ripe for forming intricate, predictable, three-dimensional networks through hydrogen bonding and ionic interactions. The oxalate ion is a well-known building block in crystal engineering, capable of linking metal centers into coordination polymers. The oligoether chain can influence the packing of these structures, potentially creating channels or layers within the crystal lattice.

Materials Science and Polymer Synthesis: The parent amine, 2-(2-Methoxyethoxy)ethanamine, can serve as a functional monomer or a surface-modifying agent. chemicalbook.com The oligoether segment can impart flexibility and hydrophilicity to new polymers. As an oxalate salt, the compound could be used as a precursor in solid-state synthesis or as a component in ionic liquids or polymer electrolytes, where the mobility of ions is a key property. The hydrophilic nature of the oligoether chain is known to increase solubility in aqueous media, a valuable property in many applications. chemicalbook.com

Synthetic Chemistry: In synthetic applications, this compound can be used as a stable, crystalline source of the 2-(2-Methoxyethoxy)ethanamine cation. The oxalate counter-ion can be easily exchanged, or the parent amine can be liberated for use as a nucleophile in further reactions. chemicalbook.com Its defined structure and stoichiometry make it a useful building block for constructing more complex molecules with precise architectures.

The physical and chemical properties of the parent amine are central to understanding the potential of its oxalate salt.

Table 1: Physicochemical Properties of 2-(2-Methoxyethoxy)ethanamine

| Property | Value |

|---|---|

| CAS Number | 31576-51-9 sigmaaldrich.com |

| Molecular Formula | C₅H₁₃NO₂ sigmaaldrich.com |

| Molecular Weight | 119.16 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | ~0.958 g/mL sigmaaldrich.com |

| Refractive Index | ~1.429 sigmaaldrich.com |

| Synonyms | 2-(2-Methoxyethoxy)ethylamine, Di(ethylene glycol) methyl ether amine sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-(2-Methoxyethoxy)ethanamine |

| This compound |

| 1-(2-chloroethoxy)-2-methoxyethane |

| N-[2-(2-methoxyethoxy)ethyl]phthalimide |

| Ethanamine (Ethylamine) |

| Oxalic acid |

| Oxaliplatin |

| Polyethylene glycol (PEG) |

| Polypropylene glycol (PPG) |

Properties

Molecular Formula |

C7H15NO6 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)ethanamine;oxalic acid |

InChI |

InChI=1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

DHUYDVILPFYCTG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Methoxyethoxy Ethanamine Oxalate

Synthesis of the 2-(2-Methoxyethoxy)ethanamine (B1677425) Precursor

The synthesis of 2-(2-methoxyethoxy)ethanamine can be approached through several synthetic routes, primarily involving amination reactions and alkylation strategies. These methods focus on introducing the amine functional group to a suitable precursor molecule.

One common method for the synthesis of 2-(2-methoxyethoxy)ethanamine involves the direct amination of an alkyl halide. A specific example is the reaction of 1-(2-chloroethoxy)-2-methoxyethane with ammonia (B1221849). chemicalbook.com This reaction is typically carried out under elevated temperature and pressure in an autoclave. The molar ratio of the reactants is a critical parameter, with an excess of ammonia often used to favor the formation of the primary amine and minimize the production of secondary and tertiary amine byproducts. chemicalbook.com

Another widely used approach is the Gabriel synthesis, which provides a more controlled method for preparing primary amines. This strategy involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine. For the synthesis of 2-(2-methoxyethoxy)ethanamine, this would involve reacting N-[2-(2-methoxyethoxy)ethyl]phthalimide with hydrazine (B178648) monohydrate in a suitable solvent like ethanol. chemicalbook.com The phthalhydrazide (B32825) byproduct is insoluble and can be easily removed by filtration.

A general overview of a common alkylation strategy is presented in the table below:

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 1-(2-chloroethoxy)-2-methoxyethane | Ammonia (25% aqueous solution) | Autoclave, 130°C, 1.5 MPa | Crude 2-(2-methoxyethoxy)ethanamine |

| 2 | N-[2-(2-methoxyethoxy)ethyl]phthalimide | Hydrazine monohydrate, Ethanol | Reflux at 100°C for 3 hours | 2-(2-methoxyethoxy)ethanamine |

This table provides a summary of reaction conditions for the synthesis of the amine precursor.

Following the synthesis, the crude 2-(2-methoxyethoxy)ethanamine must be purified to remove unreacted starting materials, byproducts, and residual solvents. The purification protocol depends on the synthetic route employed.

In the case of direct amination, a common workup procedure involves the addition of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to the crude reaction mixture to achieve a pH greater than 13. chemicalbook.com This step ensures that the amine is in its free base form. Excess ammonia can then be removed by extraction under reduced pressure at room temperature. chemicalbook.com The resulting aqueous solution of the amine can be further purified by distillation.

For syntheses involving the Gabriel method, the initial purification step is the removal of the phthalhydrazide precipitate by filtration. chemicalbook.com The filtrate, containing the desired amine, is then typically concentrated under reduced pressure to remove the solvent. chemicalbook.com Further purification can be achieved by techniques such as distillation or chromatography to obtain the pure amine as an oil. chemicalbook.com

The following table summarizes the key purification steps for the amine intermediate:

| Purification Step | Technique | Purpose |

| Basification | Addition of strong alkali (e.g., NaOH) | To convert the amine salt to its free base form and facilitate ammonia removal. chemicalbook.com |

| Filtration | Physical separation | To remove insoluble byproducts such as phthalhydrazide. chemicalbook.com |

| Evaporation/Concentration | Reduced pressure | To remove volatile solvents and excess reagents. chemicalbook.com |

| Distillation | High vacuum | To purify the liquid amine based on its boiling point. |

This table outlines the common techniques used for the purification and isolation of 2-(2-methoxyethoxy)ethanamine.

Formation Chemistry of the Oxalate (B1200264) Salt

The formation of 2-(2-methoxyethoxy)ethanamine oxalate from its parent amine is a classic acid-base reaction. This process is governed by the principles of acid-base equilibria and often results in the precipitation of the salt from a suitable solvent.

The formation of the oxalate salt involves the reaction of the basic amine, 2-(2-methoxyethoxy)ethanamine, with the dicarboxylic acid, oxalic acid. In this reaction, the amine acts as a Brønsted-Lowry base, accepting a proton from the acidic oxalic acid. Given that oxalic acid is a dicarboxylic acid, it can donate one or two protons. The stoichiometry of the reactants will determine whether the mono-oxalate or di-oxalate salt is formed.

The reaction is typically carried out by dissolving the amine free base in a suitable solvent, such as isopropanol (B130326) (IPA), and adding a solution of oxalic acid in the same or a miscible solvent. sciencemadness.org The resulting salt is often insoluble in the chosen solvent system, leading to its precipitation out of the solution. The choice of solvent is crucial for achieving a good yield and high purity of the precipitated salt. In some cases, the addition of a less polar co-solvent, like ether, can be used to induce or enhance the precipitation of the oxalate salt. sciencemadness.org

Specific studies on the crystallization parameters and potential polymorphism of this compound are not extensively available in the public domain. However, general principles of crystallization for organic salts would apply. Key parameters that can influence the crystal form and size include the choice of solvent, the rate of cooling or solvent evaporation, the concentration of the reactants, and the presence of any impurities.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a known phenomenon for organic salts, including some amine oxalates. acs.org Different polymorphs can exhibit different physical properties, such as solubility and melting point. A thorough investigation into the crystallization of this compound would be necessary to identify any potential polymorphs and to establish reproducible conditions for obtaining a specific crystalline form. Such studies would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy.

Reaction Pathway Elucidation for Salt Formation

The reaction pathway for the formation of this compound is a straightforward proton transfer mechanism characteristic of acid-base reactions. The nitrogen atom of the amine has a lone pair of electrons, making it nucleophilic and basic. Oxalic acid, being a carboxylic acid, has acidic protons on its carboxyl groups.

The reaction proceeds as follows:

Protonation of the Amine: The lone pair of electrons on the nitrogen atom of 2-(2-methoxyethoxy)ethanamine attacks one of the acidic protons of an oxalic acid molecule.

Formation of the Ammonium (B1175870) Cation: A new nitrogen-hydrogen bond is formed, resulting in a positively charged ammonium cation ([CH₃O(CH₂)₂O(CH₂)₂NH₃]⁺).

Formation of the Oxalate Anion: The oxalic acid molecule that donated the proton becomes a negatively charged oxalate or hydrogen oxalate anion ([HOOC-COO]⁻ or [OOC-COO]²⁻), depending on the stoichiometry.

Ionic Bond Formation: The electrostatic attraction between the newly formed ammonium cation and the oxalate anion leads to the formation of the ionic salt, this compound.

CH₃O(CH₂)₂O(CH₂)₂NH₂ + (COOH)₂ ⇌ [CH₃O(CH₂)₂O(CH₂)₂NH₃]⁺[OOC-COOH]⁻

If a second equivalent of the amine is present or under appropriate conditions, the second acidic proton of the oxalic acid can also be transferred, leading to the formation of a salt with a 2:1 amine to oxalate ratio.

Development of Analogous Compounds and Derivations

The structural features of this compound, namely the oligoether chain and the primary amine group, allow for the synthesis of a variety of analogous compounds and derivatives with tailored properties.

The synthesis of oligoether amine oxalates structurally related to this compound would follow a similar two-step strategy: synthesis of the desired oligoether amine followed by salt formation with oxalic acid.

A general approach to synthesizing oligo(ethylene glycol) methyl ether amines with varying lengths of the oligoether chain involves the conversion of the terminal hydroxyl group of a corresponding oligo(ethylene glycol) monomethyl ether to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine precursor like sodium azide (B81097) and subsequent reduction, or direct reaction with ammonia. expresspolymlett.comchemicalbook.com

Table 2: Plausible Synthetic Routes to Analogous Oligoether Amines

| Starting Material | Reagents | Intermediate | Final Amine Product |

| Tri(ethylene glycol) monomethyl ether | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium azide3. H₂, Pd/C | Tri(ethylene glycol) monomethyl ether tosylate, followed by the corresponding azide | 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine |

| Tetra(ethylene glycol) monomethyl ether | 1. Mesyl chloride, Triethylamine2. Ammonia | Tetra(ethylene glycol) monomethyl ether mesylate | 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethanamine |

This table outlines plausible synthetic strategies for preparing oligoether amines that are precursors to analogous oxalate salts.

Once the desired oligoether amine is obtained, the corresponding oxalate salt can be prepared by reacting it with oxalic acid in a suitable solvent, such as isopropanol or ethanol, followed by precipitation and isolation of the salt.

The primary amine group in 2-(2-methoxyethoxy)ethanamine and its analogs is a versatile functional handle that can be modified to introduce a wide range of functionalities. These transformations allow for the synthesis of a diverse library of compounds with potential applications in various fields.

Common functional group transformations for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Isocyanate and Isothiocyanate Addition: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

These derivatization reactions can be used to attach various molecular entities to the oligoether amine backbone, thereby modifying its physical and chemical properties. stackexchange.com

Table 3: Examples of Potential Amine Moiety Modifications

| Reagent Class | Functional Group Formed | General Reaction Conditions |

| Acyl Halides (e.g., Acetyl chloride) | Amide | Aprotic solvent, often with a non-nucleophilic base |

| Aldehydes (e.g., Benzaldehyde) + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Mildly acidic to neutral pH |

| Sulfonyl Chlorides (e.g., p-Toluenesulfonyl chloride) | Sulfonamide | Aprotic solvent, base |

| Isocyanates (e.g., Phenyl isocyanate) | Urea | Aprotic solvent |

This table provides examples of common functional group transformations applicable to the primary amine moiety of 2-(2-methoxyethoxy)ethanamine and its analogs.

Advanced Characterization Techniques and Structural Analysis in Research

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are paramount in piecing together the molecular puzzle of 2-(2-Methoxyethoxy)ethanamine (B1677425) oxalate (B1200264). By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the molecular framework.

While specific spectral data for the oxalate salt is not widely published, the analysis of the free amine, 2-(2-Methoxyethoxy)ethanamine, provides a foundational understanding. The formation of the oxalate salt introduces an oxalic acid counter-ion, which influences the chemical shifts of the amine component, particularly the protons and carbons near the ammonium (B1175870) group, due to changes in the electronic environment upon protonation. acs.orgnih.gov

The ¹H NMR spectrum of 2-(2-Methoxyethoxy)ethanamine would be expected to show distinct signals for the different proton environments. The formation of the ammonium oxalate salt would lead to a downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the deshielding effect of the positive charge.

Similarly, the ¹³C NMR spectrum provides a map of the carbon skeleton. In the free amine, carbons closer to the electronegative oxygen and nitrogen atoms would appear at a lower field. Upon formation of the oxalate salt, the carbon atoms of the ethanamine moiety would experience shifts in their resonance frequencies due to protonation. The ¹³C NMR spectrum of the oxalate anion would be expected to show a signal for the carboxylate carbons. For anhydrous oxalic acid, this signal appears around 161 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for the 2-(2-Methoxyethoxy)ethanamine Moiety

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.3 - 3.4 | Singlet |

| -OCH₂CH₂O- | 3.5 - 3.7 | Multiplet |

| -OCH₂CH₂NH₃⁺ | 3.7 - 3.9 | Triplet |

| -CH₂NH₃⁺ | 3.1 - 3.3 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions. The chemical shifts for the amine moiety are expected to be shifted downfield in the oxalate salt compared to the free amine.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Methoxyethoxy)ethanamine Oxalate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₃ | 58 - 60 |

| -OCH₂CH₂O- | 69 - 72 |

| -OCH₂CH₂NH₃⁺ | 67 - 70 |

| -CH₂NH₃⁺ | 40 - 43 |

Note: These are predicted values. The presence of the oxalate counter-ion is accounted for in this prediction.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to display characteristic absorption bands. The presence of the ammonium group would give rise to N-H stretching vibrations, typically appearing as a broad band in the 3300-3000 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the alkyl chain would be observed around 2900 cm⁻¹. The C-O stretching of the ether linkages would result in strong absorptions in the 1100 cm⁻¹ region. The oxalate counter-ion would exhibit strong asymmetric and symmetric C=O stretching vibrations, typically in the 1700-1600 cm⁻¹ region. kangwon.ac.krresearchgate.net The O-H stretching of the carboxylic acid groups of oxalic acid, if any were present in a non-ionic form, would be a broad band around 3000 cm⁻¹. researchgate.net

Raman spectroscopy, being complementary to IR, would also be valuable. The C-C and C-O skeletal vibrations would likely be more prominent in the Raman spectrum.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3300 - 3000 | Strong, Broad |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

| C=O Stretch (Oxalate) | 1700 - 1600 | Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique. In the positive ion mode, the spectrum would be expected to show a peak corresponding to the protonated 2-(2-Methoxyethoxy)ethanamine cation [C₅H₁₄NO₂]⁺, with a mass-to-charge ratio (m/z) of approximately 120.18.

Fragmentation of this cation would likely involve the cleavage of the C-O and C-C bonds of the ether and amine functionalities. Common fragmentation pathways for ethers include the loss of alkoxy groups, while amines can undergo α-cleavage. The observation of these characteristic fragment ions would provide further confirmation of the molecule's structure. In the negative ion mode, a peak for the oxalate anion [C₂O₄]²⁻ or the hydrogen oxalate anion [HC₂O₄]⁻ might be observed.

Solid-State Structural Determination

While spectroscopic methods provide a wealth of information about the molecular structure, a definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state can only be achieved through techniques like single-crystal X-ray diffraction.

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium protons and the oxalate oxygen atoms. This information is crucial for understanding the physical properties of the compound in the solid state. To date, publicly available crystallographic data for this specific compound is limited.

X-ray Crystallography for Crystal and Molecular Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For this compound, this analysis would reveal the bond lengths, bond angles, and conformation of both the 2-(2-methoxyethoxy)ethanaminium cation and the oxalate anion. This fundamental data is the basis for understanding the compound's structure at the molecular level.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

These hydrogen bonding interactions can form chains or sheets, which then assemble into a three-dimensional structure. journalspress.com The specifics of these networks, including the distances and angles of the hydrogen bonds, are critical for determining the crystal's properties.

Crystal Packing and Lattice Dynamics

The manner in which the ionic pairs of 2-(2-methoxyethoxy)ethanaminium and oxalate are arranged in the crystal lattice is known as crystal packing. This packing arrangement is influenced by the hydrogen bonding network and other weaker intermolecular forces, such as van der Waals interactions. The efficiency of crystal packing affects the density and stability of the crystal. The oxalate anion in similar structures can exhibit a twisted conformation, which influences the packing. journalspress.com The study of lattice dynamics would provide information on the vibrational modes within the crystal, which are related to the strength of the intermolecular interactions.

Thermal Decomposition Pathways and Stability Studies

Understanding the thermal stability and decomposition mechanism of this compound is essential for its handling, storage, and potential applications. Thermal analysis techniques are employed to investigate these properties.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Residue Analysis

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For oxalates, TGA can reveal a multi-step decomposition process. researchgate.netresearchgate.net The initial mass loss in hydrated oxalates typically corresponds to the loss of water molecules. researchgate.net Subsequent decomposition at higher temperatures often involves the breakdown of the oxalate anion into gaseous products like carbon monoxide and carbon dioxide. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as phase transitions, melting, and decomposition. For oxalates, DSC can show endothermic peaks corresponding to dehydration and decomposition, and potentially exothermic peaks if secondary reactions, such as the oxidation of decomposition products, occur. rsc.org

The DSC thermogram for this compound would complement the TGA data by providing information on the energetics of the decomposition processes. The combination of TGA and DSC allows for a comprehensive understanding of the thermal behavior and stability of the compound. rsc.orgrsc.org

Coordination Chemistry and Ligand Application Research

2-(2-Methoxyethoxy)ethanamine (B1677425) as a Ligand in Metal Complexation

2-(2-Methoxyethoxy)ethanamine and its derivatives function as effective ligands for metal ions due to the presence of multiple donor atoms—specifically, the nitrogen of the amine group and the oxygen atoms of the ether linkages. This arrangement facilitates the formation of stable chelate rings upon coordination to a metal center. The acyclic and flexible nature of this polyether amine ligand, when compared to more rigid structures like cryptands, allows it to adapt to the coordination preferences of various metal ions of different sizes and oxidation states. acs.orgnih.gov This adaptability makes it a valuable tool in exploring novel coordination geometries and properties.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. In the case of 2-(2-Methoxyethoxy)ethanamine, the nitrogen atom and the two ether oxygen atoms can all act as donor sites. This allows it to function as a potentially tridentate ligand, forming stable five-membered chelate rings which are entropically favored.

A closely related and more extensively studied analog, tris[2-(2-methoxyethoxy)ethyl]amine, demonstrates the versatility of this ligand family. acs.org This larger, flexible, acyclic ligand showcases a variety of binding modes when coordinating to f-block metals in the solid state, some of which are not achievable with more rigid macrocyclic ligands like cryptands. nih.govnih.gov This flexibility is a key characteristic, enabling the ligand to encapsulate metal ions of different sizes and stabilize various coordination numbers. The fundamental binding action involves the formation of dative bonds between the electron-rich nitrogen and oxygen atoms of the ligand and the electron-deficient metal ion.

The synthesis of metal complexes using polyether amine ligands typically involves the reaction of a metal salt with the ligand in an appropriate solvent. For instance, a series of f-metal ion complexes have been successfully synthesized using the analogous ligand tris[2-(2-methoxyethoxy)ethyl]amine. nih.govnih.gov The general procedure involves dissolving the corresponding metal precursor, such as a lanthanide chloride or triflate salt, in a solvent like isopropanol (B130326) or an ether, often with a dehydrating agent. chemistryviews.org A solution of the ligand is then added, leading to the formation of the desired complex, which can be isolated through crystallization.

While specific synthesis details for 2-(2-methoxyethoxy)ethanamine oxalate (B1200264) complexes are not extensively detailed in the provided context, the synthesis of related f-block complexes with its parent amine ligand provides a clear blueprint. Characterization of these complexes is crucial to confirm their structure and properties and is typically achieved through techniques such as single-crystal X-ray diffraction, which reveals the precise molecular structure and coordination environment of the metal ion. chemistryviews.org

| Complex Type | Metal Ions Used in Synthesis | Ligand Family | Typical Precursors |

| f-Block Metal Complexes | Eu(II), Yb(II), Sm(II), U(III), La(III), Ce(III) | Polyether Amines | Lanthanide Chlorides, Triflate Salts |

Exploration in f-Block Metal Coordination Chemistry

The intrinsic luminescent, electrochemical, and magnetic properties of f-block metals, which include the lanthanide and actinide series, can be significantly modulated by the coordinating ligands. nih.gov Polyether amines like 2-(2-Methoxyethoxy)ethanamine and its derivatives have proven particularly interesting for this purpose. Their flexible nature allows for fine-tuning of the metal's coordination sphere, which in turn influences its photophysical and redox properties. acs.orgnih.gov Research has demonstrated that these ligands can stabilize low-valent f-block metal ions and facilitate the creation of novel molecular and cage-like structures. acs.org

Lanthanide complexes are renowned for their unique luminescent properties, such as the high color purity of their emitted light and long luminescence decay times, which are desirable for applications in lighting, displays, and bioimaging. chemistryviews.org The ligand plays a critical role in sensitizing the lanthanide ion's emission through a process known as the "antenna effect," where the ligand absorbs light and transfers the energy to the metal center. osti.gov

Studies on lanthanide complexes with the flexible ligand tris[2-(2-methoxyethoxy)ethyl]amine have shown that this flexibility is key to tuning their optical properties. nih.govnih.gov For example, the luminescence of Europium(II) complexes with this ligand can be tuned over a greater range in solution compared to analogous complexes with more rigid cryptand ligands. nih.govnih.gov This tunability arises from the ligand's ability to adopt different conformations, thereby altering the crystal field around the Eu(II) ion and affecting its d-f transitions. The synthesis of these luminescent complexes has been achieved with a range of lanthanide ions, including Sm(II), Eu(II), and Yb(II). nih.govnih.gov

| Lanthanide Ion | Property Studied | Key Finding with Polyether Amine Ligand |

| Europium(II) | Luminescence | Flexibility of the ligand enables greater luminescence tunability compared to rigid cryptates. nih.govnih.gov |

| Samarium(II) | Complexation | Successful synthesis and characterization of low-valent complexes. nih.govnih.gov |

| Ytterbium(II) | Complexation | Ligand binds more tightly in the solid state compared to 2.2.2-cryptand. nih.govnih.gov |

The stabilization of unusual or low oxidation states of metal ions is a significant challenge in coordination chemistry. The flexible coordination environment provided by polyether amine ligands has been shown to be effective in this regard. Research involving tris[2-(2-methoxyethoxy)ethyl]amine has led to the synthesis and characterization of a series of complexes with low-valent f-block metals, including Eu(II), Yb(II), Sm(II), and U(III). nih.govnih.gov

The ligand's ability to encapsulate the metal ion protects it from the environment and stabilizes these highly reducing metal centers. The ligand was found to bind more tightly to Yb(II) and U(III) in the solid state than the well-known 2.2.2-cryptand, suggesting its potential role in isolating other low-valent f-block metals like Cf(II), Np(III), and Pu(III). nih.govnih.gov The study of the electrochemical properties of these complexes provides critical insights into the redox chemistry of f-block elements, which is imperative for developing new reductive agents and understanding their electronic structure. nih.gov

Design Principles for Modulating Metal Ion Properties

The deliberate design of a ligand's architecture is a powerful strategy for controlling the properties of a resulting metal complex. nih.gov Key principles include the selection of donor atoms, the preorganization of binding sites, the size of the chelate ring, and the steric and electronic properties of the ligand. mdpi.comresearchgate.net

In the context of 2-(2-Methoxyethoxy)ethanamine and its analogs, the primary design principle at play is the use of a flexible, acyclic structure. This contrasts with highly preorganized and rigid ligands like cryptands.

Flexibility vs. Preorganization : While rigid ligands can offer high selectivity due to a well-defined cavity, their inflexibility limits the range of ions they can bind and the coordination geometries they can adopt. The flexible nature of acyclic polyether amines allows them to wrap around metal ions of various sizes, leading to a diversity of binding modes and coordination numbers. acs.orgnih.gov

Tunability of Properties : This structural flexibility directly translates into tunable photophysical and electrochemical properties. As seen with Eu(II) complexes, changes in the ligand's conformation alter the metal's coordination environment, which in turn modulates its luminescence. nih.govnih.gov

Enhanced Binding : By eliminating the unfavorable enthalpic and entropic costs associated with the conformational reorganization required for typical, poorly organized ligands to bind a metal, a well-designed ligand architecture can dramatically enhance binding affinity. nih.gov The polyether amine structure, with its combination of N and O donors, provides a favorable coordination environment that can lead to strong binding, as evidenced by its tighter binding to Yb(II) and U(III) compared to some macrocycles. nih.govnih.gov

These principles demonstrate that by strategically choosing a flexible ligand framework, chemists can access a wider range of coordination environments and thereby exert finer control over the resulting properties of f-block metal complexes. acs.org

Electronic Structure and Spectroscopic Properties in Ligand Environments

The coordination of 2-(2-methoxyethoxy)ethanamine to a metal center significantly influences the electronic structure of the resulting complex. The amine and ether oxygen atoms of the ligand act as donor atoms, providing lone pairs of electrons to form coordinate bonds with the metal ion. This interaction leads to a new set of molecular orbitals in the coordination complex, which dictates its spectroscopic properties.

The electronic transitions between these molecular orbitals can be probed using various spectroscopic techniques, primarily UV-Visible (UV-Vis) spectroscopy. The absorption of light in the UV-Vis region corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The energy and intensity of these absorptions provide valuable information about the geometry and the nature of the metal-ligand bonding in the complex.

For instance, in a hypothetical octahedral complex of a transition metal with 2-(2-methoxyethoxy)ethanamine, the d-orbitals of the metal, which are degenerate in the free ion, are split into two or more energy levels by the electrostatic field of the ligands. The energy difference between these levels, often denoted as Δo (the crystal field splitting parameter), can be determined from the UV-Vis spectrum.

Infrared (IR) spectroscopy is another powerful tool to study the coordination of 2-(2-methoxyethoxy)ethanamine. The coordination of the amine and ether groups to the metal center results in shifts in the vibrational frequencies of their respective bonds. For example, the N-H stretching frequency of the coordinated amine group is typically shifted to a lower wavenumber compared to the free ligand. Similarly, the C-O stretching frequencies of the ether linkages may also be affected upon coordination. These shifts provide direct evidence of the ligand's coordination to the metal ion.

Hypothetical Spectroscopic Data for a [M(2-(2-methoxyethoxy)ethanamine)₂]²⁺ Complex

| Spectroscopic Technique | Observed Feature | Assignment | Interpretation |

| UV-Vis Spectroscopy | λmax = 520 nm | d-d transition | Indicates the magnitude of the ligand field splitting (Δo). |

| λmax = 280 nm | Charge Transfer | Ligand-to-metal or metal-to-ligand charge transfer. | |

| Infrared Spectroscopy | ν(N-H) = 3250 cm⁻¹ | N-H stretch | Shift to lower frequency compared to free ligand, indicating coordination of the amine group. |

| ν(C-O) = 1080 cm⁻¹ | C-O stretch | Shift in ether C-O stretch upon coordination. | |

| ν(M-N) = 450 cm⁻¹ | Metal-Nitrogen stretch | Appearance of a new band confirming the M-N bond formation. | |

| ν(M-O) = 400 cm⁻¹ | Metal-Oxygen stretch | Appearance of a new band confirming the M-O bond formation. |

Ligand Field Theory and its Application to Coordination Complexes

Ligand Field Theory (LFT) is a more advanced model that combines crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. wikipedia.org LFT considers the covalent nature of the metal-ligand bond, which arises from the overlap of metal and ligand orbitals.

When 2-(2-methoxyethoxy)ethanamine coordinates to a metal ion, its donor orbitals (the lone pair on the nitrogen of the amine group and the lone pairs on the oxygens of the ether groups) overlap with the vacant d-orbitals of the metal. This overlap leads to the formation of bonding and antibonding molecular orbitals. The five d-orbitals of the metal are no longer degenerate and split into different energy levels.

In an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg* set (dx²-y², dz²). The energy separation between these two sets is the ligand field splitting parameter, Δo. The magnitude of Δo depends on several factors, including the nature of the metal ion, its oxidation state, and the field strength of the ligand.

The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. Ligands that cause a large splitting are called strong-field ligands, while those that cause a small splitting are weak-field ligands. Based on its donor atoms (N and O), 2-(2-methoxyethoxy)ethanamine is expected to be a moderately strong field ligand.

The Ligand Field Stabilization Energy (LFSE) is the stabilization of a complex's electronic energy due to the splitting of the d-orbitals. It is calculated based on the number of electrons in the t₂g and eg* orbitals. The LFSE can influence the thermodynamic stability and reaction kinetics of the complex.

Hypothetical Ligand Field Parameters for a d⁶ Metal Complex with 2-(2-Methoxyethoxy)ethanamine

| Parameter | Symbol | Value | Significance |

| Ligand Field Splitting | Δo | 19,230 cm⁻¹ | Energy difference between t₂g and eg* orbitals. Determines the color and magnetic properties of the complex. |

| Racah Parameter | B | 650 cm⁻¹ | A measure of the interelectronic repulsion between d-electrons. It is typically reduced in a complex compared to the free ion, an effect known as the nephelauxetic effect. |

| Nephelauxetic Ratio | β | 0.60 | The ratio of the Racah parameter in the complex to that in the free ion (B/B₀). It indicates the degree of covalency in the metal-ligand bond. |

| Ligand Field Stabilization Energy | LFSE | -2.4 Δo | The stabilization gained by the d-electrons due to the ligand field. For a low-spin d⁶ complex, the LFSE is significant, contributing to its stability. |

Theoretical and Computational Studies of 2 2 Methoxyethoxy Ethanamine Oxalate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For an organic salt like 2-(2-Methoxyethoxy)ethanamine (B1677425) oxalate (B1200264), a DFT analysis would typically be performed on the individual ions—the 2-(2-Methoxyethoxy)ethanaminium cation and the oxalate anion—as well as the ion pair, to understand the nature of their interaction.

Studies on similar organic oxalate salts, such as 2-aminopyrimidinium oxalate, have successfully employed DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometries and analyze bonding. nih.govresearchgate.net In such analyses, the proton transfer from oxalic acid to the amine group is confirmed, leading to the formation of a cation and an anion. The primary interaction between the resulting 2-(2-Methoxyethoxy)ethanaminium cation and the oxalate anion would be electrostatic, complemented by a network of strong hydrogen bonds. Specifically, the ammonium (B1175870) group (-NH3+) of the cation would act as a hydrogen bond donor to the carboxylate oxygen atoms of the oxalate anion. nih.govnih.gov

A Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would likely reveal significant charge transfer and hyperconjugative interactions between the filled orbitals of the oxalate anion and the antibonding orbitals of the N-H bonds in the cation, contributing to the stability of the salt. nih.gov Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the compound's reactivity. For organic oxalate salts, the HOMO is typically localized on the electron-rich oxalate anion, while the LUMO is centered on the cationic counterpart. nih.govnih.gov The energy gap between these frontier orbitals is a key indicator of chemical reactivity and kinetic stability.

Table 1: Representative Theoretical Data from DFT Analysis of an Analogous Amine Oxalate Salt (Note: This data is illustrative and based on studies of similar compounds, not 2-(2-Methoxyethoxy)ethanamine oxalate itself.)

| Parameter | Typical Calculated Value | Significance |

| HOMO-LUMO Gap | 4-6 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| N-H···O Bond Distance | 1.7 - 1.9 Å | Characterizes the strong hydrogen bonding between cation and anion. |

| NBO Charge on -NH3+ | +0.8 to +0.9 e | Confirms the localization of positive charge on the ammonium group. |

| NBO Charge on -COO- | -0.7 to -0.8 e | Shows the delocalization of negative charge across the carboxylate groups. |

Conformational Analysis and Energetics of the Molecule

The 2-(2-Methoxyethoxy)ethanaminium cation possesses significant conformational flexibility due to the rotatable single bonds in its polyether chain (C-C and C-O bonds). A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify stable conformers (local energy minima) and the transition states connecting them.

Such studies on similar flexible molecules often reveal that gauche and anti conformations around the C-O-C-C and O-C-C-N dihedral angles have distinct energy levels. Intramolecular hydrogen bonding between the ammonium group and the ether oxygen atoms could also play a role in stabilizing certain conformations, leading to a folded or compact structure in the gas phase. The relative energies of these conformers would determine their population distribution at a given temperature. The oxalate anion, in contrast, is relatively rigid, although it can exist in planar (D2h symmetry) or non-planar (D2d symmetry) forms, with the planar form often stabilized by crystal packing or strong intermolecular interactions. walisongo.ac.id

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their flexibility and interactions with their environment, such as a solvent.

Investigation of Molecular Flexibility and Solvent Interactions

In an aqueous solution, MD simulations of this compound would reveal how the ions interact with water molecules. The protonated amine group of the cation would form strong hydrogen bonds with the oxygen atoms of surrounding water molecules. Similarly, the ether oxygens in the chain would also act as hydrogen bond acceptors. The carboxylate groups of the oxalate anion would be strongly solvated, forming hydrogen bonds with the hydrogen atoms of water molecules.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly DFT, are frequently used to predict vibrational spectra (Infrared and Raman), which can then be compared with experimental data to validate the computed structures. nih.govresearchgate.net For this compound, theoretical frequency calculations would identify characteristic vibrational modes.

Key predicted vibrational frequencies would include:

N-H stretching vibrations of the ammonium group, typically appearing as a broad band in the IR spectrum due to strong hydrogen bonding.

C=O and C-O stretching vibrations of the oxalate anion.

C-O-C stretching vibrations of the polyether chain of the cation.

CH2 rocking and twisting modes .

By comparing the calculated spectra for different conformers or for the isolated ions versus the hydrogen-bonded ion pair, one can gain insight into how these interactions influence the vibrational properties of the molecule. nih.govwalisongo.ac.id For instance, the N-H stretching frequencies are expected to be red-shifted (moved to lower wavenumbers) upon hydrogen bonding with the oxalate anion.

Table 2: Predicted Characteristic Vibrational Frequencies (Illustrative)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch (H-bonded) | 2800 - 3200 | Broad absorption due to strong hydrogen bonding. |

| C=O Stretch (Oxalate) | 1600 - 1650 | Asymmetric stretching mode. |

| C-O Stretch (Oxalate) | 1300 - 1350 | Symmetric stretching mode. |

| C-O-C Stretch (Ether) | 1050 - 1150 | Characteristic of the polyether backbone. |

Reaction Mechanism Modeling

Theoretical modeling can be employed to investigate potential reaction pathways, such as decomposition or proton transfer events. For this compound, a key process to model would be the proton transfer equilibrium between the amine and oxalic acid. While in the solid state the proton is fully transferred, in solution, a dynamic equilibrium might exist.

Computational studies on proton transfer reactions often involve locating the transition state for the proton movement between the donor and acceptor atoms. core.ac.uk The energy barrier associated with this transition state determines the rate of the reaction. Another potential area of investigation is the thermal decomposition of the salt. Heating ammonium oxalate is known to lead to the formation of oxamide (B166460) and water. sciencemadness.org Theoretical modeling could elucidate the mechanism of this dehydration and amidation reaction, exploring the intermediates and transition states involved.

Computational Studies of Amine Reactivity and Oxalate Formation

The formation of this compound is a classic acid-base reaction, where the lone pair of electrons on the nitrogen atom of the amine attacks the acidic protons of oxalic acid. Computational studies on the interaction between methylamine (B109427) and oxalic acid provide a foundational model for understanding this process. rsc.orgresearchgate.net These studies, employing density functional theory (DFT), reveal that the formation of amine-oxalic acid clusters is a thermodynamically favorable process. rsc.orgresearchgate.net

The formation of the oxalate salt involves the transfer of protons from oxalic acid to the amine, resulting in the formation of the 2-(2-methoxyethoxy)ethanaminium cation and the oxalate or hydrogen oxalate anion. The stoichiometry of the resulting salt can vary, with the potential for the formation of both mono- and di-amine salts, depending on the reaction conditions. The hydrogen bonding networks in various organic amine oxalates have been extensively studied, revealing characteristic linear chains or more complex sheet-like structures. researchgate.net It is plausible that the crystal structure of this compound would also be characterized by a robust network of N-H···O and O-H···O hydrogen bonds, contributing to its stability. researchgate.netresearchgate.net

Table 1: Theoretical Interaction Parameters for Amine-Oxalic Acid Systems (Analogous to this compound)

| Interacting Molecules | Computational Method | Calculated Interaction Energy (kcal/mol) | Key Findings |

| Methylamine - Oxalic Acid | PW91PW91/6-311++G(3df,3pd) | -15.2 to -20.5 | Stable cluster formation, with stability increasing with the number of participating atoms in a ring-like structure. rsc.org |

| Ammonia (B1221849) - Oxalic Acid | M06-2X/6-311++G(3df,3pd) | -12.8 to -18.7 | Strong O-H···N hydrogen bond formation is a key stabilizing interaction. nih.gov |

Elucidation of Decomposition Pathways (e.g., thermal or photochemical)

Thermal Decomposition:

The thermal decomposition of oxalate salts has been the subject of numerous studies, particularly concerning metal oxalates. researchgate.net The decomposition of ammonium oxalates also provides relevant insights. rsc.orgscielo.br Generally, the thermal degradation of such compounds proceeds in a stepwise manner.

For this compound, the initial step of thermal decomposition would likely involve the breaking of the ionic bond between the aminium cation and the oxalate anion, followed by the decomposition of the individual components. The oxalate anion is known to decompose to produce carbon dioxide and, in some cases, carbon monoxide. scielo.br The 2-(2-methoxyethoxy)ethanamine component would likely undergo further degradation, potentially involving C-N and C-O bond cleavage.

Computational studies on the thermal decomposition of similar organic compounds can help to predict the reaction mechanisms and kinetic parameters. researchgate.net For instance, the decomposition pathways are likely to proceed through transition states that can be modeled to determine activation energies.

Photochemical Decomposition:

While direct computational studies on the photochemical decomposition of this compound are lacking, insights can be drawn from studies on the photochemistry of other amine derivatives. The reactivity of tertiary amines in photochemical systems is complex, often involving single-electron oxidation to form a radical cation, which can then undergo various reactions such as C-H abstraction or deprotonation. acs.org

For this compound, absorption of UV radiation could potentially lead to the excitation of the oxalate chromophore or the amine moiety. The oxalate anion can undergo photodecarboxylation. The aminium cation could also be involved in photochemical processes, although its reactivity would differ from that of the free amine. Studies on the photogeneration of amines from α-keto carbamates demonstrate that UV light can induce cleavage and release of the free amine. acs.orgscispace.com By analogy, photochemical pathways for the decomposition of this compound might involve initial bond cleavage followed by a cascade of radical reactions.

Table 2: Potential Decomposition Products of this compound Based on Analogous Systems

| Decomposition Method | Potential Gaseous Products | Potential Solid/Liquid Residues |

| Thermal | Carbon dioxide, Carbon monoxide, Ammonia | Complex mixture of organic fragments |

| Photochemical | Carbon dioxide | 2-(2-Methoxyethoxy)ethanamine, and other photoproducts |

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Precursor in Metal-Organic Decomposition (MOD) Inks

In the field of printed electronics, Metal-Organic Decomposition (MOD) inks represent a key technology for depositing conductive metal tracks on various substrates. These inks are particle-free solutions that, upon heating, decompose to leave behind a pure metallic film. Silver oxalate (B1200264) is often used as a metal precursor in these formulations. hw.ac.uk However, silver oxalate's low solubility in common organic solvents presents a significant challenge. hw.ac.uk

To overcome this, complexing agents are introduced to form a soluble metal-organic complex. Amines, such as 2-(2-Methoxyethoxy)ethanamine (B1677425), are particularly effective in this role. The resulting 2-(2-Methoxyethoxy)ethanamine oxalate complex exhibits enhanced solubility and stability, making it a suitable precursor for high-quality MOD inks.

The formulation of a stable MOD ink is critical for reliable and reproducible printing. An ideal ink must remain a homogenous solution without precipitation over time and under various storage conditions. The use of oxalate as the precursor anion is advantageous because it decomposes cleanly into volatile carbon dioxide, minimizing organic residues in the final conductive film. researchgate.net

Studies on similar silver-oxalate systems have shown that the choice of amine ligand is crucial for ink stability. hw.ac.uk The 2-(2-Methoxyethoxy)ethanamine ligand, with its ether linkages and primary amine group, can effectively chelate metal ions, preventing the premature precipitation of the metal oxalate salt. Research on various silver-amine complex inks has demonstrated that formulations can remain stable for weeks, particularly when stored at low temperatures (e.g., 3°C) away from light. hw.ac.ukresearchgate.net The stability is attributed to the formation of a robust coordination complex between the silver ion and the amine.

Table 1: Typical Components of a this compound-Based MOD Ink

| Component | Function | Example Material |

|---|---|---|

| Metal Precursor | Source of the conductive metal | Silver Oxalate |

| Complexing Agent | Solubilizes the metal precursor and aids in reduction | 2-(2-Methoxyethoxy)ethanamine |

| Solvent System | Dissolves the complex and controls viscosity | Ethanol, Ethylene (B1197577) Glycol |

The primary function of the amine in a MOD ink extends beyond simple solubilization. It also plays a critical role in the thermal decomposition process, facilitating the reduction of the metal cation (e.g., Ag+) to its metallic state (Ag) at lower temperatures. This is essential for applications involving heat-sensitive flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

Intermediate in Organic and Polymer Synthesis

The molecular structure of 2-(2-Methoxyethoxy)ethanamine—featuring a primary amine at one end and a methoxy-capped ether chain—makes it a valuable bifunctional building block in synthetic chemistry. lifechemicals.comenamine.net These functional groups allow for its incorporation into a wide array of larger, more complex molecular architectures.

In organic synthesis, "building blocks" are relatively simple molecules that can be linked together to construct complex molecular scaffolds. lifechemicals.com 2-(2-Methoxyethoxy)ethanamine serves as such a unit. Its primary amine group provides a reactive site for forming amide bonds, imines, or other nitrogen-containing linkages. This reactivity is fundamental to its use in creating larger, custom-designed molecules.

While specific examples in the synthesis of cyclopeptoids are specialized, the principles apply. The amine can be reacted with carboxylic acids to form amide bonds, a cornerstone of peptide and peptoid chemistry. The flexible, hydrophilic ether backbone can be used to impart specific physical properties, such as increased solubility or unique conformational behavior, to the final scaffold. This allows chemists to fine-tune the characteristics of the target molecule. enamine.net

Poly(ethylene glycol) (PEG) chains are widely used in bioconjugation to link molecules and improve properties like solubility. 2-(2-Methoxyethoxy)ethanamine is a short, monodisperse PEG analogue, often referred to as a "mPEG-amine". chemicalbook.com

Its structure consists of a short ethylene glycol chain capped with a methyl group at one end and a reactive amine at the other. chemicalbook.com The hydrophilic PEG spacer increases the solubility of molecules it is attached to in aqueous media. chemicalbook.com The terminal amine group is reactive toward functional groups like carboxylic acids and activated esters, allowing it to be covalently attached to other molecules. chemicalbook.com This makes it a useful reagent for synthesizing well-defined molecular linkers and spacers in materials science and diagnostic tool development, outside of clinical applications.

Table 2: Properties of 2-(2-Methoxyethoxy)ethanamine as a Synthetic Building Block

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol sigmaaldrich.com |

| Key Functional Groups | Primary Amine (-NH₂), Ether (-O-) |

| Reactivity | Amine group reacts with carboxylic acids, aldehydes, ketones, etc. chemicalbook.com |

Development of Electrolytes and Ionic Liquid Systems

The unique combination of ether linkages and a potential for quaternization of the amine group makes derivatives of 2-(2-Methoxyethoxy)ethanamine suitable candidates for the design of novel electrolytes and ionic liquids. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C), and their properties make them attractive for electrochemical applications, including batteries.

Research into new electrolyte systems for batteries, such as magnesium-ion systems, has explored the use of complex amine structures. For instance, a structurally related compound, Tris(2-(2-methoxyethoxy)ethyl)amine, has been used to synthesize ionic liquids. rsc.org The process involves reacting the amine with an alkyl halide (like ethyl iodide) to form a quaternary ammonium (B1175870) salt. rsc.org This cation can then be paired with an appropriate anion, such as bis[(trifluoromethyl)sulfonyl]imide, to create an ionic liquid. rsc.org The presence of multiple ether oxygens in the structure is believed to aid in the solvation and transport of metal ions (like Li⁺ or Mg²⁺), which is a critical function of an electrolyte. The development of such systems based on 2-(2-Methoxyethoxy)ethanamine and its derivatives is an active area of materials research.

Ion Transport Properties in Oligoether-Based Electrolytes

The incorporation of oligoether functionalities is a well-established strategy for enhancing ion transport in polymer electrolytes. The flexible ethylene oxide units in the 2-(2-Methoxyethoxy)ethanamine cation are expected to facilitate the dissolution of lithium salts and promote the mobility of charge carriers through segmental motion of the polymer chains.

Research on polymers with oligoether side chains has shown a direct correlation between the presence of these chains and increased ionic conductivity. These side chains can create amorphous regions within a polymer matrix, which are conducive to ion transport. The presence of ether oxygens provides coordination sites for cations, such as Li+, aiding in salt dissociation and subsequent ion migration under an electric field.

Table 1: Hypothetical Ionic Conductivity of Oligoether-Based Electrolytes

| Electrolyte System | Oligoether Component | Dopant Salt | Ionic Conductivity (S/cm) at 25°C |

| PEO | None | LiClO4 | 1.5 x 10-5 |

| PEO with 10 mol% 2-(2-Methoxyethoxy)ethanamine | 2-(2-Methoxyethoxy)ethanamine | LiClO4 | 4.2 x 10-5 |

| PEO with 10 mol% this compound | This compound | - | 2.8 x 10-5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in polymer electrolyte research.

Electrochemical Stability and Performance in Energy Storage Research

The electrochemical stability of an electrolyte is paramount for the performance and longevity of energy storage devices, such as lithium-ion batteries. The electrochemical window, which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction, is a critical parameter.

The oligoether structure of 2-(2-Methoxyethoxy)ethanamine is generally associated with good reductive stability, making it potentially suitable for use with common anode materials. However, the amine functionality could be susceptible to oxidation at higher potentials, which might limit its application with high-voltage cathode materials.

Table 2: Theoretical Electrochemical Stability Window of Electrolytes

| Electrolyte Composition | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) |

| 1 M LiPF6 in EC/DMC | 4.2 | 0.05 |

| Polymer electrolyte with 2-(2-Methoxyethoxy)ethanamine | 3.9 | 0.1 |

| Polymer electrolyte with this compound | 4.1 | 0.1 |

Note: The data in this table is theoretical and intended to illustrate the potential impact of the compound on electrochemical stability, based on the known properties of its constituent functional groups.

Future Research Directions and Emerging Areas

Sustainable Synthesis and Green Chemistry Approaches

Traditional routes to amine synthesis often involve multi-step processes with low atom economy and the use of hazardous reagents. rsc.org Future research is increasingly focused on developing sustainable and green synthetic pathways for 2-(2-Methoxyethoxy)ethanamine (B1677425). A primary area of investigation is the "hydrogen borrowing" methodology, also known as "hydrogen auto-transfer." rsc.org This atom-economic approach utilizes widely available and potentially bio-based alcohols as starting materials, producing water as the sole byproduct. rsc.orgresearchgate.netmdpi.com Research in this area will likely concentrate on developing novel homogeneous and heterogeneous catalysts that can efficiently facilitate the amination of 2-(2-methoxyethoxy)ethanol (B87266) with ammonia (B1221849) under mild conditions. mdpi.comrsc.org

Another promising avenue is the direct catalytic amination of polyethylene (B3416737) glycols. researchgate.net This involves converting the terminal hydroxyl groups of diethylene glycol monomethyl ether directly to amine groups. The development of environmentally friendly catalytic systems, potentially using earth-abundant metals, is a key objective. ionike.com These methods stand in contrast to conventional processes which may require harsh conditions or generate significant waste. rsc.org The principles of green chemistry, such as solvent selection (favoring water or solvent-free conditions), energy efficiency (e.g., microwave-assisted reactions), and catalyst recyclability, will guide these synthetic innovations. alfa-chemistry.comnih.gov

| Synthetic Approach | Key Advantages | Primary Research Challenges | Potential Catalysts |

|---|---|---|---|

| Hydrogen Borrowing Amination | High atom economy; water is the only byproduct; uses alcohol feedstock. rsc.orgresearchgate.netosti.gov | Catalyst stability and selectivity; reaction rates under mild conditions. | Ruthenium (Ru), Iridium (Ir), Nickel (Ni), Iron (Fe) complexes. researchgate.netionike.com |

| Direct Catalytic Amination of Glycols | Reduces number of synthetic steps; direct conversion of common precursors. researchgate.net | Achieving high conversion and selectivity; catalyst poisoning. mdpi.com | Supported metal catalysts (e.g., Ru-based); zinc-based systems. rsc.orgresearchgate.net |

| Reductive Amination of Aldehydes | Well-established reaction; versatile for various amine syntheses. rsc.org | Requires a stoichiometric reducing agent; potential for side reactions. | Homogeneous and heterogeneous metal catalysts. |

Expanded Role in Heterogeneous Catalysis and Surface Functionalization

The dual functionality of 2-(2-Methoxyethoxy)ethanamine makes it an ideal candidate for modifying the surfaces of materials, thereby creating new possibilities in heterogeneous catalysis and functional surfaces.

Future research will explore the grafting of this molecule onto catalyst supports such as silica, graphene oxide, or metal nanoparticles. acs.orgresearchgate.netnih.gov The amine group provides a strong anchor point for covalent attachment, while the flexible, hydrophilic ether chain can influence the microenvironment around the catalytic active site. windows.net This could enhance catalyst stability in aqueous media, prevent aggregation of nanoparticles, and improve accessibility for polar substrates. nih.gov The ability of polyethylene glycol (PEG) chains to reduce non-specific protein binding is well-documented, suggesting a future role for surfaces modified with 2-(2-Methoxyethoxy)ethanamine in developing biocompatible materials and biosensors. windows.netresearchgate.net

Furthermore, the oxalate (B1200264) counter-ion opens up avenues in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov Amine oxalates can act as precursors or structure-directing agents in the formation of novel, porous materials. rsc.orgacs.org Research in this domain will focus on reacting 2-(2-Methoxyethoxy)ethanamine oxalate with various metal ions to create functional materials with tailored pore sizes and chemical properties for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis and application of this compound, a deep understanding of reaction mechanisms and kinetics is essential. Future research will increasingly rely on advanced in-situ characterization techniques to monitor chemical transformations in real-time. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. spectroscopyonline.com For instance, in-situ FTIR (often referred to as ReactIR) can track the concentration of reactants, intermediates (like imines in reductive amination), and products throughout a reaction, providing critical data for process optimization without the need for disruptive grab-sampling. mt.com This is particularly valuable for studying reactions involving transient or unstable species. spectroscopyonline.com

Another emerging technique is the use of mass spectrometry for real-time reaction monitoring, which has been successfully applied to study complex catalytic cycles like the Buchwald-Hartwig amination. chemrxiv.orgresearchgate.net Applying these advanced analytical methods to the synthesis of 2-(2-Methoxyethoxy)ethanamine will enable researchers to gain unprecedented insight into reaction pathways, identify bottlenecks, and rapidly develop more efficient and robust processes.

| Technique | Information Gained | Application in Context |

|---|---|---|

| In-Situ FTIR/Raman | Real-time concentration profiles of key species; identification of intermediates. spectroscopyonline.commt.com | Monitoring the conversion of alcohol/aldehyde and the formation of imine intermediates during synthesis. |

| In-Situ NMR | Detailed structural information on species in solution; reaction kinetics. ethz.ch | Elucidating reaction mechanisms and identifying byproducts without sample workup. |

| Real-Time Mass Spectrometry | Highly sensitive detection of reactants, products, and catalytic cycle intermediates. chemrxiv.org | Studying the kinetics and mechanism of catalytic amination reactions at low catalyst loadings. |

Rational Design Principles for Novel Functional Materials

The principles of rational design, which seek to predict and control the macroscopic properties of a material based on its molecular structure, are central to unlocking the full potential of this compound. ethz.ch Future research will focus on harnessing its distinct molecular features to create a new generation of smart and functional materials.

In polymer science, the compound can be used as a monomer or a modifying agent. ontosight.ai The primary amine group can react with epoxides, isocyanates, or carboxylic acids to become incorporated into polymer backbones like epoxy resins or polyurethanes. researchgate.nethorizonadmixtures.com The methoxy-ethoxy side chain imparts flexibility, hydrophilicity, and can influence properties like the glass transition temperature and crosslinking density of the final polymer network. researchgate.net This allows for the rational design of materials such as advanced coatings, adhesives, and biocompatible hydrogels for applications like drug delivery. ethz.chontosight.ai

The ability of amine-functionalized materials to capture CO2 also presents a significant research direction. acs.org By incorporating 2-(2-Methoxyethoxy)ethanamine into porous supports, researchers can design solid sorbents for post-combustion carbon dioxide capture. nih.govacs.org The ether linkages could potentially modify the sorption/desorption kinetics and the material's stability compared to traditional amine sorbents. Understanding how the molecular structure controls the final material properties is key to advancing these applications. bris.ac.ukresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.